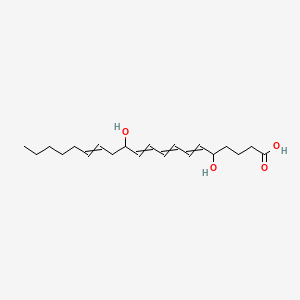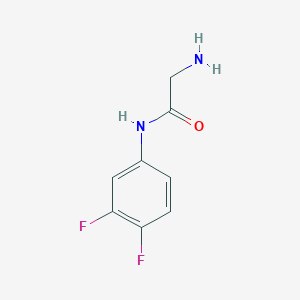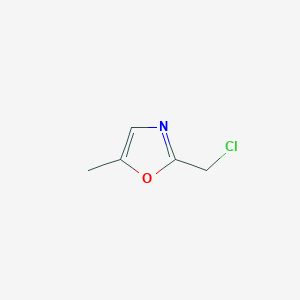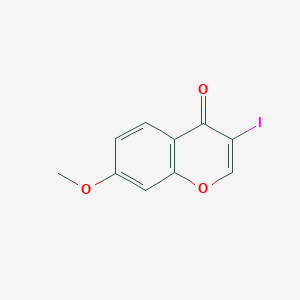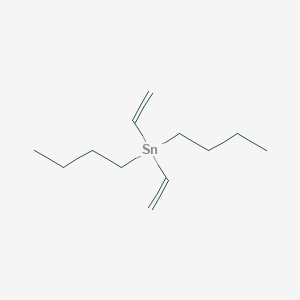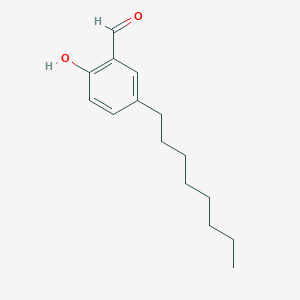![molecular formula C17H17NO2 B3152280 (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid CAS No. 732953-71-8](/img/structure/B3152280.png)
(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid
説明
(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid is an organic compound that belongs to the class of acrylic acids It features a pyridine ring substituted with a propyl group and a phenyl ring, which is further conjugated with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the Heck reaction, where a halogenated pyridine derivative reacts with a styrene derivative in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust palladium catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive acrylic acid moiety.
作用機序
The mechanism of action of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows for π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The propyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.
類似化合物との比較
(2E)-3-[4-(4-Methylpyridin-2-YL)phenyl]acrylic acid: Similar structure with a methyl group instead of a propyl group.
(2E)-3-[4-(5-Ethylpyridin-2-YL)phenyl]acrylic acid: Similar structure with an ethyl group instead of a propyl group.
(2E)-3-[4-(5-Butylpyridin-2-YL)phenyl]acrylic acid: Similar structure with a butyl group instead of a propyl group.
Uniqueness: The uniqueness of (2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its biological activity compared to its methyl or ethyl analogs.
特性
IUPAC Name |
(E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-3-14-6-10-16(18-12-14)15-8-4-13(5-9-15)7-11-17(19)20/h4-12H,2-3H2,1H3,(H,19,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIZGFRMYDAVKA-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


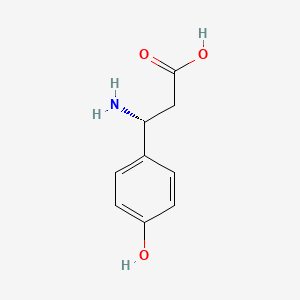
![{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine](/img/structure/B3152215.png)
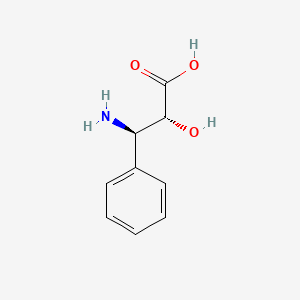
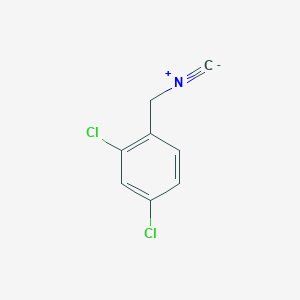
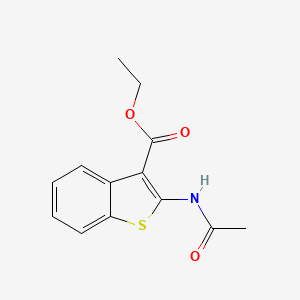
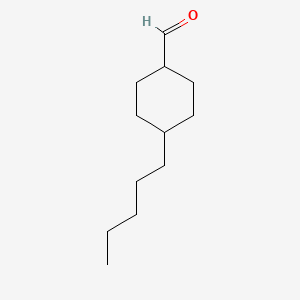
![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)
